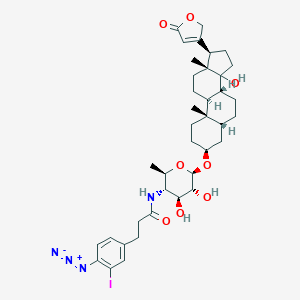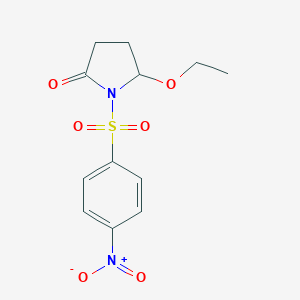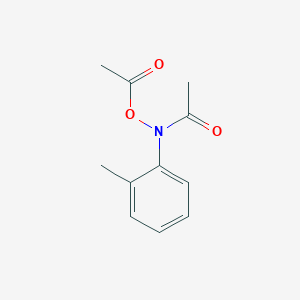
Transfluthrin
Übersicht
Beschreibung
Transfluthrin ist ein schnell wirkendes Pyrethroid-Insektizid, das für seine geringe Persistenz und hohe Volatilität bekannt ist. Es wird hauptsächlich in Innenräumen zur Bekämpfung von Schädlingen wie Fliegen, Mücken, Motten und Kakerlaken eingesetzt. Die Verbindung hat die Summenformel C15H12Cl2F4O2 und ist sowohl als Kontakt- als auch als Inhalationsmittel wirksam .
Wissenschaftliche Forschungsanwendungen
Transfluthrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Pyrethroid-Insektiziden zu untersuchen.
Biologie: this compound wird in Studien zur Insektenphysiologie und -verhalten eingesetzt, insbesondere zum Verständnis von Resistenzmechanismen.
Medizin: Die Forschung zu den Auswirkungen von this compound auf die menschliche Gesundheit und seinen potenziellen therapeutischen Anwendungen ist im Gange.
Industrie: this compound wird in der Produktion von Haushaltsinsektiziden, einschließlich Verdampfern und Mückenspiralen, weit verbreitet eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Natriumkanalmodulator wirkt. Es bindet an die Natriumkanäle im Nervensystem von Insekten, was zu einer verlängerten Aktivierung führt und zu Lähmung und Tod führt. Dieser Wirkmechanismus ähnelt dem anderer Pyrethroide, aber die hohe Volatilität von this compound macht es besonders effektiv als Raumrepellent .
Ähnliche Verbindungen:
- Metofluthrin
- Tefluthrin
- Permethrin
- Deltamethrin
Vergleich: this compound ist unter den Pyrethroiden einzigartig aufgrund seiner hohen Volatilität und schnellen Wirkung. Während Verbindungen wie Metofluthrin und Tefluthrin ebenfalls eine hohe Volatilität aufweisen, zeichnet sich this compound durch seine Wirksamkeit als Raumrepellent aus. Darüber hinaus benötigt this compound im Vergleich zu Metofluthrin höhere Konzentrationen, um ähnliche Wirkungen zu erzielen, erzielt aber eine stärkere Knockdown-Wirkung .
Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in der Schädlingsbekämpfung, insbesondere in Innenräumen, wo schnelle Wirkung und geringe Persistenz erwünscht sind.
Wirkmechanismus
Target of Action
Transfluthrin primarily targets the voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .
Mode of Action
This compound is a fast-acting pyrethroid insecticide that acts as a contact and inhalation agent . It promotes the activation and inhibits the inactivation of the voltage-gated sodium channels . This results in repetitive firing and/or membrane depolarization, leading to nerve conduction block and paralysis, a state often referred to as 'knockdown’ .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump activity in the neurons. By disrupting the normal functioning of these pumps, this compound causes an influx of sodium ions into the neurons, leading to depolarization . This disrupts the normal electrical activity of the neurons, leading to paralysis and eventual death of the insect .
Pharmacokinetics
This compound is a relatively volatile substance . It is very soluble in organic solvents such as hexane, isopropanol, toluene, and dichloromethane . These properties affect its bioavailability and distribution in the environment.
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of the normal functioning of the insect’s nervous system . This leads to symptoms such as tremors, convulsions, and ultimately paralysis . In experiments, this compound was shown to kill 85 percent of mosquitos within one hour of exposure at concentrations below 0.3 μg/m³ in air .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility can be affected by temperature and humidity . Moreover, its efficacy can also be influenced by the presence of other substances in the environment, such as organic matter, which can adsorb this compound and reduce its availability .
Biochemische Analyse
Biochemical Properties
These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . Transfluthrin has been shown to repel Aedes aegypti via activation of sodium channels .
Cellular Effects
This compound, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . In experiments, this compound was shown to kill 85 percent of mosquitoes within one hour of exposure at concentrations below 0.3 μg/m^3 .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of sodium channels . This activation is a major mechanism of pyrethroid repellency, which has broad significance in insect olfaction study, repellents development, and control of human disease vectors .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound has shown to have significant effects over time. For instance, it has been observed that this compound repels Aedes aegypti in a hand-in-cage assay at nonlethal concentrations as low as 1 ppm .
Metabolic Pathways
It’s known that Cunninghamella spp., a type of fungi, can be employed to generate mammalian-equivalent metabolites of the pyrethroid pesticides this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Transfluthrin wird durch Veresterung von (2,3,5,6)-Tetrafluorbenzylalkohol mit (1R,3S)-3-(2,2-Dichlorvinyl)-2,2-dimethylcyclopropancarbonsäure synthetisiert. Der Prozess beinhaltet die Reduktion von 2,3,5,6-Tetrafluorbenzoesäureester zur Gewinnung von 2,3,5,6-Tetrafluorbenzylalkohol , der anschließend verestert wird, um this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet einen ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist so konzipiert, dass eine hohe Ausbeute und Reinheit erreicht wird, typischerweise mit einer minimalen Reinheit von 96,5% .
Analyse Chemischer Reaktionen
Reaktionstypen: Transfluthrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Nebenprodukte führt.
Reduktion: Die Reduktion von this compound kann zu einfacheren Verbindungen führen, obwohl diese Reaktion seltener ist.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Halogenatome in seiner Struktur.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Metallhydride wie Lithiumaluminiumhydrid werden zur Reduktion verwendet.
Substitution: Halogenaustauschreaktionen beinhalten oft Reagenzien wie Natriumiodid in Aceton.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener Carbonsäuren und Aldehyde führen .
Vergleich Mit ähnlichen Verbindungen
- Metofluthrin
- Tefluthrin
- Permethrin
- Deltamethrin
Comparison: Transfluthrin is unique among pyrethroids due to its high volatility and rapid action. While compounds like metofluthrin and tefluthrin also exhibit high volatility, this compound’s effectiveness as a spatial repellent sets it apart. Additionally, this compound requires higher concentrations compared to metofluthrin to achieve similar effects, but it provides a stronger knockdown effect .
This compound’s unique properties make it a valuable tool in pest control, particularly in indoor environments where rapid action and low persistency are desired.
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046812 | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-89-3 | |
| Record name | Transfluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transfluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transfluthrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANSFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)






![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)


